![molecular formula C24H22ClN3O4S B2806004 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide CAS No. 895651-42-0](/img/no-structure.png)

3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

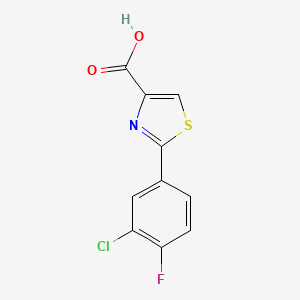

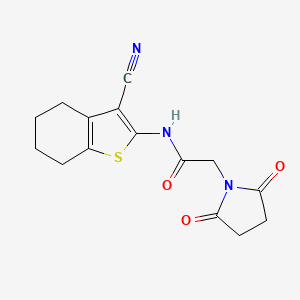

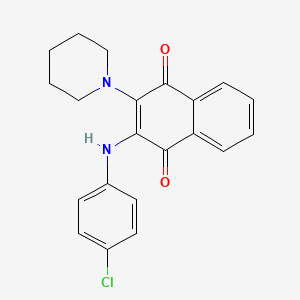

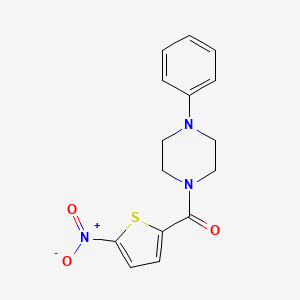

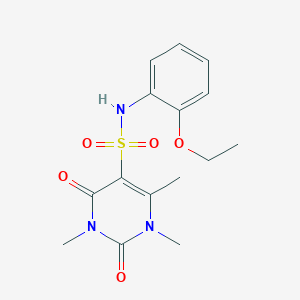

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-3(4H)-one core, which is a heterocyclic compound containing a fused pyrimidine and thiophene ring. This core is substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a propanamide group that is further substituted with a 4-methoxybenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-3(4H)-one core suggests that the compound may have interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties .Aplicaciones Científicas De Investigación

- The pyridine-boryl radical chemistry has witnessed significant advancements in the last decade, enabling novel synthetic applications .

- An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .

Cascade Synthesis of Indolizines

Metal-Free Chalcogenation

Boronic Acid Derivatives

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then coupled with 4-methoxybenzylpropanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained after deprotection of the amine using trifluoroacetic acid (TFA).", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester", "sodium borohydride", "4-methoxybenzylpropanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester in ethanol to form the Schiff base", "Reduction of the Schiff base with sodium borohydride in methanol to form the amine", "Coupling of the amine with 4-methoxybenzylpropanoic acid using DCC and DMAP in dichloromethane to form the amide", "Deprotection of the amine using TFA in dichloromethane to obtain the final product" ] } | |

Número CAS |

895651-42-0 |

Fórmula molecular |

C24H22ClN3O4S |

Peso molecular |

483.97 |

Nombre IUPAC |

3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |

InChI |

InChI=1S/C24H22ClN3O4S/c1-32-19-8-4-16(5-9-19)14-26-21(29)10-12-27-23(30)22-20(11-13-33-22)28(24(27)31)15-17-2-6-18(25)7-3-17/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29) |

Clave InChI |

XYBJVRRZOPAYTM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-methyl-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2805922.png)

![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)

![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2805944.png)